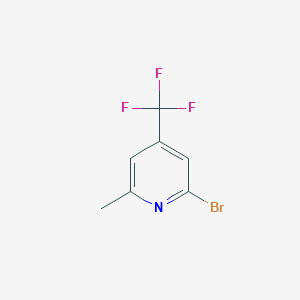

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOUYBVNDMGYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591364 | |

| Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451459-17-9 | |

| Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Introduction

This compound is a halogenated and trifluoromethylated pyridine derivative. Its structural features, including a bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable and versatile intermediate in organic synthesis. The bromine atom serves as a key functional group for various cross-coupling reactions, while the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in target molecules. This makes the compound particularly relevant in the fields of medicinal chemistry and agrochemical research as a building block for designing new active pharmaceutical ingredients and specialized chemicals.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 451459-17-9 | [3][4][5] |

| Molecular Formula | C₇H₅BrF₃N | [4][5] |

| Molecular Weight | 240.02 g/mol | [4] |

| Appearance | Not explicitly stated; related compounds are solids or liquids. | |

| Boiling Point | 202.8 ± 35.0 °C (Predicted) | [4] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [4] |

| InChI Key | OMOUYBVNDMGYGB-UHFFFAOYSA-N | [3] |

| Purity | ≥95% (Typically available) | [3] |

Synthesis and Reactivity

This compound is primarily used as a reactant in more complex syntheses. Several methods exist for its preparation, with directed lithiation and halogen exchange being prominent pathways.

Synthesis Pathways

Directed Lithiation: This is considered a reliable and high-yield method for preparing brominated trifluoromethylpyridines.[1] The process involves the use of a strong base, such as n-butyllithium, at very low temperatures to deprotonate a precursor molecule at a specific position. The resulting lithiated intermediate is then treated with an electrophilic brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom with high regioselectivity.[1] This method's precision makes it ideal for producing high-purity building blocks for pharmaceuticals.[1]

Caption: General workflow for directed lithiation synthesis.

Halogen Exchange: Another common approach is the halogen exchange reaction. In this method, a pyridine derivative with a different halogen (e.g., chlorine or iodine) or another suitable leaving group at the 2-position is reacted with a bromide source.[1] This reaction is often catalyzed by a transition metal, such as copper(I) bromide, to facilitate the exchange. While potentially more cost-effective, this pathway may result in lower yields or require more extensive purification compared to directed lithiation.[1]

Reactivity

The primary utility of this compound in synthesis stems from the reactivity of the C-Br bond. The bromine atom acts as an excellent leaving group, making the compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse and complex molecular fragments. This reactivity is fundamental to its role as a building block in drug discovery and materials science.[2]

Caption: Reactivity in metal-catalyzed cross-coupling reactions.

Experimental Protocols

Representative Synthesis via Directed Lithiation

This protocol is a representative example based on established chemical principles for directed lithiation reactions as described in the literature.[1]

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the appropriate 6-methyl-4-(trifluoromethyl)pyridine precursor in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure the formation of the lithiated intermediate.

-

Bromination: Add a solution of N-bromosuccinimide (NBS) in anhydrous THF dropwise to the mixture. Allow the reaction to proceed at -78 °C for several hours.

-

Quenching: Slowly warm the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Identification

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][7]

Storage

-

Keep the container tightly sealed and store under an inert atmosphere (e.g., argon) to prevent degradation.[3][4]

-

Recommended storage temperature is room temperature.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. This compound | 451459-17-9 [sigmaaldrich.com]

- 4. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromo-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS: 451459-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and safe handling. Furthermore, it details its application in the synthesis of advanced intermediates for drug discovery, with a particular focus on its role in the development of DNA Polymerase Theta (Polθ) inhibitors for cancer therapy. Detailed experimental protocols and workflow visualizations are provided to assist researchers in its practical application.

Core Compound Properties

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and methyl groups provide reactive handles for further chemical modifications, making it a valuable scaffold in drug design.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 451459-17-9 | |

| Molecular Formula | C₇H₅BrF₃N | |

| Molecular Weight | 240.02 g/mol | |

| Boiling Point | 202.8±35.0 °C (Predicted) | N/A |

| Density | 1.614±0.06 g/cm³ (Predicted) | N/A |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature, under inert atmosphere (Argon) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, data for structurally similar compounds provide valuable reference points for characterization.

Table 2: Spectroscopic Data for Related Pyridine Derivatives

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | Mass Spectrum (m/z) |

| 5-Bromo-2-(trifluoromethyl)pyridine | 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H) | N/A | -67.9 (s, 3F) | N/A |

| 3-Chloro-2-(trifluoromethyl)pyridine | 8.62 (d, J = 3.7 Hz, 1H), 7.91 (d, J = 12.7 Hz, 1H), 7.49 (dd, J = 8.2, 4.6 Hz, 1H) | 146.7, 144.8 (q, J = 34.3 Hz), 139.6, 130.6, 127.3, 121.0 (q, J = 276.2 Hz) | -66.3 (s, 3F) | 181 (M⁺-H) |

| 6-(Trifluoromethyl)pyridin-3-yl)ethanone | 9.27 (s, 1H), 8.43 (d, J = 8.2 Hz, 1H), 7.84 (d, J = 8.2 Hz, 1H), 2.72 (s, 3H) | 195.4, 151.3 (q, J = 35.3 Hz), 149.9, 137.2, 134.2 (q, J = 0.9 Hz), 121.1 (q, J = 275.6 Hz), 120.5 (q, J = 2.7 Hz), 27.0 | -68.3 (s, 3F) | 189 (M⁺) |

Note: The data presented is for related compounds and should be used for comparative purposes.[1]

Synthesis and Experimental Protocols

Application in the Synthesis of DNA Polymerase Theta (Polθ) Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of novel heterocyclic compounds targeting DNA Polymerase Theta (Polθ), a crucial enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. These inhibitors have therapeutic potential in cancer treatment.

The following is a representative experimental protocol for a Buchwald-Hartwig amination reaction using this compound as a substrate, based on procedures described in recent patent literature.

Reaction Scheme:

Procedure:

-

To a solution of the desired amine (e.g., a substituted aniline or heterocyclic amine) in a suitable solvent (e.g., 1,4-dioxane) is added this compound.

-

A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) are added to the mixture.

-

A base (e.g., K₂CO₃) is added, and the reaction vessel is degassed and purged with an inert gas (e.g., N₂).

-

The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a designated period (e.g., 3 hours) under an inert atmosphere.

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by standard methods, such as column chromatography, to yield the desired N-arylated pyridine derivative.

Visualization of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in a palladium-catalyzed cross-coupling reaction.

Role in Targeting the DNA Damage Response Pathway

Inhibitors synthesized from this compound target DNA Polymerase Theta (Polθ), an enzyme involved in the error-prone DNA repair pathway known as microhomology-mediated end joining (MMEJ). In cancers with deficiencies in high-fidelity DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the cancer cells become highly dependent on MMEJ for survival. Inhibiting Polθ in such contexts can lead to synthetic lethality and tumor cell death.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its utility has been demonstrated in the development of potent inhibitors of DNA Polymerase Theta, highlighting its potential in the creation of novel cancer therapeutics. This guide provides essential technical information to aid researchers in the effective and safe use of this important chemical intermediate. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative. Its structural features, including the reactive bromine atom and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and spectroscopic data for this compound, intended to support its application in research and development, particularly in the fields of medicinal chemistry and materials science. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities.

Core Physical Properties

Quantitative data for the physical properties of this compound is limited, with some values being predicted rather than experimentally determined. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| Physical Form | Liquid (at room temperature) | |

| Boiling Point | 202.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.614 g/cm³ (Predicted) | [2] |

| Melting Point | Not available | |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. |

Experimental Protocols

General Protocol for Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or high-boiling silicone oil

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side-arm.

-

Place a few drops of the this compound sample into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached tube into the Thiele tube, ensuring the heat-transfer liquid covers the sample.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[3][4]

General Protocol for Solubility Determination

A qualitative assessment of solubility can be performed as follows:

Materials:

-

Small test tubes

-

A sample of this compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, toluene, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

Procedure:

-

Place a small amount (e.g., 10-20 mg) of this compound into a series of test tubes.

-

To each tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the tubes vigorously.

-

Observe whether the compound dissolves completely, partially, or not at all at room temperature.

-

If the compound does not dissolve at room temperature, gentle heating can be applied to assess solubility at elevated temperatures.[5][6][7][8][9]

Synthesis

While a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the available literature, general methods for the synthesis of similar brominated trifluoromethylpyridines have been described. One common approach involves the bromination of a corresponding lutidine derivative. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable precursor. A potential pathway could involve the introduction of the trifluoromethyl group onto a pyridine ring, followed by a selective bromination.

Spectroscopic Data

While full, detailed spectra for this compound are not widely published, some information can be inferred from related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shift of the methyl group at the 6-position is anticipated to be around 2.5 ppm. The two aromatic protons would appear as singlets or narrow doublets in the aromatic region (typically 7.0-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the bromo and trifluoromethyl substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would be influenced by the substituents.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, and potentially the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching bands associated with the trifluoromethyl group.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature detailing the biological activity or the interaction of this compound with any signaling pathways. However, the trifluoromethylpyridine motif is a key structural component in a number of active pharmaceutical ingredients and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules to biological targets. Therefore, derivatives of this compound could be of interest for screening in various biological assays.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. This guide has summarized the currently available information on its physical properties and offers general protocols for their determination. While detailed experimental data is sparse, the provided information serves as a valuable resource for researchers working with this compound. Further experimental investigation is required to fully characterize its physical and chemical properties.

References

- 1. youtube.com [youtube.com]

- 2. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key building block in synthetic chemistry. It outlines the core physicochemical properties and provides a representative logical workflow for its application in chemical synthesis.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [1][2] |

| CAS Number | 451459-17-9 | [1][2][3] |

| Boiling Point | 202.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI Key | OMOUYBVNDMGYGB-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD07368051 | [2] |

Logical Workflow in Chemical Synthesis

This compound is a versatile intermediate. The presence of a bromine atom on the pyridine ring allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. The diagram below illustrates its logical role as a starting material.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The unique combination of a reactive bromine atom, a methyl group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of novel pharmaceuticals and agrochemicals. This document outlines a two-step synthetic methodology, complete with a detailed experimental protocol and quantitative data, to facilitate its preparation and application in research and development.

Overview of the Synthetic Strategy

The most plausible and widely applicable method for the synthesis of this compound involves a two-step process. The core strategy is centered around the initial synthesis of the pyridinone precursor, 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one, followed by a bromination reaction to replace the hydroxyl group with a bromine atom.

The general workflow for this synthesis is depicted below:

Caption: General two-step synthetic workflow.

This approach is advantageous due to the commercial availability of precursors for the pyridinone synthesis and the reliability of the subsequent bromination reaction on hydroxypyridines.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursor is provided below for easy reference.

| Property | 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one | This compound |

| CAS Number | 22123-19-9 | 451459-17-9 |

| Molecular Formula | C₇H₆F₃NO | C₇H₅BrF₃N |

| Molecular Weight | 177.12 g/mol | 240.02 g/mol |

| Appearance | White to off-white solid | Liquid |

| Boiling Point | Not readily available | 202.8±35.0 °C (Predicted)[1] |

| Storage Conditions | Room temperature | Inert atmosphere, room temperature[2] |

Detailed Experimental Protocols

Step 1: Synthesis of 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one

The synthesis of the pyridinone intermediate can be achieved through the cyclocondensation of a trifluoromethyl-containing building block with an appropriate precursor. This method is analogous to established procedures for similar pyridinone structures.

Reaction Scheme:

Caption: Synthesis of the pyridinone intermediate.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Acetone

-

Ammonia (aqueous solution, e.g., 28%)

-

Ethanol

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and acetone (1.2 eq) in ethanol.

-

To this solution, add a concentrated aqueous solution of ammonia (3.0 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one.

Expected Yield: 60-75%

Step 2: Bromination of 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one

The conversion of the pyridinone to the final bromo-pyridine is achieved using a standard brominating agent for hydroxypyridines. This protocol is adapted from the synthesis of structurally similar brominated pyridines.[3]

Reaction Scheme:

Caption: Bromination of the pyridinone intermediate.

Materials:

-

6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one

-

Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

-

Anhydrous toluene (or another high-boiling inert solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry, three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) and phosphorus oxybromide (POBr₃) (1.5 eq).

-

Carefully heat the reaction mixture to 120-140°C under a nitrogen atmosphere. The mixture will become a molten slurry.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a liquid.

Expected Yield: 70-85%

Quantitative Data Summary

The following table summarizes the typical quantitative data for the proposed synthetic route.

| Parameter | Step 1: Pyridinone Synthesis | Step 2: Bromination |

| Reactant Ratio | 1:1.2:3 (Ester:Ketone:Ammonia) | 1:1.5 (Pyridinone:POBr₃) |

| Reaction Time | 12-24 hours | 2-4 hours |

| Temperature | Reflux (Ethanol) | 120-140°C |

| Typical Yield | 60-75% | 70-85% |

| Purification | Precipitation/Filtration | Vacuum Distillation |

Safety and Handling

-

Trifluoromethylated compounds: Handle with care as they can be volatile and potentially toxic.

-

Phosphorus oxybromide/tribromide: These reagents are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

-

Quenching: The quenching of the bromination reaction is highly exothermic and should be performed with extreme caution by adding the reaction mixture slowly to a large excess of ice.

This guide provides a robust and reproducible methodology for the synthesis of this compound, enabling further exploration of its utility in various fields of chemical research and development.

References

In-Depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine: A Core Structural Analysis for Chemical Researchers

For immediate release: This technical guide offers a comprehensive structural analysis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. This document provides researchers, scientists, and drug development professionals with essential physicochemical data, predicted spectroscopic analysis, potential synthetic routes, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₅BrF₃N.[1][2] Its structural characteristics, including the presence of a bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile intermediate in the synthesis of complex organic molecules. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 451459-17-9 | [1][2] |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [1] |

| Predicted Boiling Point | 202.8 ± 35.0 °C | [1] |

| Predicted Density | 1.614 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Room temperature, under inert atmosphere (e.g., Argon) |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Singlet (or narrow doublet) | 1H | H-3 or H-5 | The protons on the pyridine ring will be deshielded. The coupling between them might be small. |

| ~ 7.5 - 7.8 | Singlet (or narrow doublet) | 1H | H-5 or H-3 | Similar to the other aromatic proton. |

| ~ 2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will be characterized by the presence of seven distinct carbon signals, including the trifluoromethyl carbon which will exhibit a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C6 | Carbon adjacent to nitrogen and bearing the methyl group. |

| ~ 145 (quartet) | C4 | Carbon bearing the trifluoromethyl group, showing C-F coupling. |

| ~ 140 | C2 | Carbon bearing the bromine atom. |

| ~ 125 (quartet) | -CF₃ | Trifluoromethyl carbon, split into a quartet by the three fluorine atoms. |

| ~ 120 | C3 or C5 | Aromatic carbon. |

| ~ 118 | C5 or C3 | Aromatic carbon. |

| ~ 24 | -CH₃ | Methyl carbon. |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7]

| m/z | Interpretation |

| 239/241 | Molecular ion peak [M]⁺ |

| 160 | Loss of Br radical [M-Br]⁺ |

| 140 | Loss of Br and HF [M-Br-HF]⁺ |

| 69 | CF₃⁺ fragment |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the functionalization of pyridine rings. One plausible synthetic strategy involves the bromination of a pre-functionalized pyridine precursor. Common synthetic routes for related compounds include directed lithiation followed by bromination, or halogen exchange reactions.[8]

A potential synthetic pathway is outlined in the diagram below:

Caption: A potential synthetic route to this compound.

The bromine atom at the 2-position and the trifluoromethyl group at the 4-position make this compound a valuable substrate for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups.

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

-

Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small drop of TMS as an internal standard.

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H spectrum using standard acquisition parameters.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound (approx. 1 mg/mL solution)

-

Methanol or acetonitrile (LC-MS grade)

Procedure:

-

Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Obtain a full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.

-

Analyze the resulting spectrum for the characteristic isotopic pattern of bromine and identify the major fragment ions.

Experimental Workflow

The logical workflow for the complete structural characterization of a newly synthesized batch of this compound is depicted below.

Caption: A typical workflow for the synthesis and structural elucidation of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the development of novel chemical entities.

References

- 1. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR [m.chemicalbook.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]

- 7. savemyexams.com [savemyexams.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Therefore, this guide will focus on providing the known physical properties, detailed and generalized experimental protocols for obtaining the necessary spectroscopic data, and a logical workflow for such a characterization. This information is intended to equip researchers with the necessary methodologies to acquire and interpret the spectroscopic data for 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in a laboratory setting.

Compound Identification and Physical Properties

-

Chemical Name: this compound

-

CAS Number: 451459-17-9

-

Molecular Formula: C₇H₅BrF₃N

-

Molecular Weight: 240.02 g/mol

-

Predicted Boiling Point: 202.8 ± 35.0 °C[1]

-

Predicted Density: 1.614 ± 0.06 g/cm³[1]

Spectroscopic Data Summary

The following tables are structured to summarize the key spectroscopic data for this compound. As experimental data is not publicly available, these tables are presented as a template for data population upon experimental acquisition.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections to the resulting spectra.

-

Calibrate the chemical shifts using the internal standard (TMS) or the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS).

Procedure (Electron Impact Ionization):

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Inject the sample into the gas chromatograph, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which is a radical cation.

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the molecule's reactivity profile, detailing its susceptibility to nucleophilic aromatic substitution and various cross-coupling reactions. Detailed experimental protocols, derived from analogous compounds, are provided to offer practical guidance for synthetic applications. The guide also includes visualizations of reaction pathways and logical workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its unique arrangement of substituents—a bromine atom, a methyl group, and a trifluoromethyl group—on the pyridine core imparts a distinct reactivity profile. The electron-deficient nature of the pyridine ring, further enhanced by the potent electron-withdrawing trifluoromethyl group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Concurrently, the carbon-bromine bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This guide aims to provide a detailed examination of the electrophilic and nucleophilic characteristics of this molecule to aid in its strategic application in complex molecule synthesis.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of its various structural features.

Nucleophilic Sites: The primary nucleophilic site of the molecule is the nitrogen atom of the pyridine ring . Its lone pair of electrons can participate in reactions with electrophiles, such as protonation in acidic media or coordination to metal catalysts. This coordination can sometimes influence the outcome of transition-metal-catalyzed reactions.

Electrophilic Sites: The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position. This electronic pull makes the carbon atoms of the ring, particularly those at the 2- and 6-positions (ortho to the nitrogen), highly electrophilic and susceptible to nucleophilic attack.

The key electrophilic sites are:

-

C2 Carbon: This carbon is directly bonded to the bromine atom, a good leaving group, and is ortho to the ring nitrogen. It is a prime site for both nucleophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions.

-

C6 Carbon: This carbon, also ortho to the nitrogen, is activated towards nucleophilic attack.

-

C4 Carbon: The carbon bearing the trifluoromethyl group is also electrophilic, but substitution at this position is less common than at the C2 position.

The bromine atom itself is not an electrophilic site for substitution on the ring but is the leaving group in such reactions.

A conceptual molecular electrostatic potential (MEP) map would likely show a region of high positive electrostatic potential (blue) around the C2 and C6 positions of the pyridine ring, indicating their electrophilic nature. Conversely, a region of negative electrostatic potential (red) would be concentrated on the nitrogen atom, highlighting its nucleophilic character.

Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. The reaction proceeds via the formation of a stabilized Meisenheimer intermediate.

The rate of SNAr reactions on halo-substituted pyridines generally follows the order F > Cl > Br > I. While bromine is a good leaving group, reactions may require elevated temperatures. The strong electron-withdrawing effect of the trifluoromethyl group at the para-position (C4) significantly activates the C2 position for nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive in these transformations than a C-Cl bond.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound, adapted from procedures for structurally similar compounds. Optimization for specific substrates is recommended.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

-

This compound

-

Amine nucleophile

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0 equiv).

-

Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

-

Heat the reaction mixture with stirring at 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (or boronate ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize expected reaction types and potential products for this compound.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Product |

| Primary/Secondary Amine | Amine, K₂CO₃, DMSO, 100 °C | 2-Amino-6-methyl-4-(trifluoromethyl)pyridine derivative |

| Alcohol (as alkoxide) | NaOR, THF/DMF, 80 °C | 2-Alkoxy-6-methyl-4-(trifluoromethyl)pyridine derivative |

| Thiol (as thiolate) | NaSR, DMF, 60 °C | 2-(Alkyl/Aryl)thio-6-methyl-4-(trifluoromethyl)pyridine derivative |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl/Heteroaryl-6-methyl-4-(trifluoromethyl)pyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Alkenyl-6-methyl-4-(trifluoromethyl)pyridine |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | 2-Aryl/Alkenyl-6-methyl-4-(trifluoromethyl)pyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-methyl-4-(trifluoromethyl)pyridine |

| Buchwald-Hartwig | R-NH₂ / R-OH | Pd₂(dba)₃, Ligand, NaOtBu | 2-Amino/Alkoxy-6-methyl-4-(trifluoromethyl)pyridine derivative |

Conclusion

This compound is a highly versatile building block with well-defined electrophilic and nucleophilic centers. The electron-deficient pyridine ring, activated by the trifluoromethyl group, readily undergoes nucleophilic aromatic substitution at the C2 position. Furthermore, the C2-bromine bond serves as a robust handle for a multitude of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and efficient synthesis of a diverse range of complex substituted pyridines, making it an invaluable tool for researchers in drug discovery and materials science. The provided protocols and reactivity analysis serve as a foundational guide for the effective utilization of this important synthetic intermediate.

The Strategic Utility of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group amenable to functionalization, and an electron-withdrawing trifluoromethyl group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Core Applications in Drug Discovery

The strategic placement of reactive and modulatory groups on the pyridine ring of this compound allows for its elaboration into a diverse array of complex molecular architectures. The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents. The methyl group at the 6-position can also be functionalized, for instance, through oxidation to a carboxylic acid, further expanding the synthetic possibilities.

A significant area of application for this scaffold is in the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridine core can act as a scaffold to correctly orient pharmacophoric elements for interaction with the ATP-binding site of kinases.

Application in Kinase Inhibitor Synthesis: A Case Study on IRAK-4

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the transcription factor NF-κB. Dysregulation of the IRAK-4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.

While direct synthesis of an IRAK-4 inhibitor from this compound has not been explicitly detailed in the reviewed literature, a closely related analog, 6-(trifluoromethyl)picolinic acid, is a key component of a potent IRAK-4 inhibitor. This picolinic acid can be conceptually derived from this compound, for instance, through a lithiation-carboxylation sequence. An amide derivative of 6-(trifluoromethyl)picolinic acid has been identified as a potent IRAK-4 inhibitor with a reported IC50 value.[1]

Quantitative Data

The following table summarizes the inhibitory activity of a key IRAK-4 inhibitor derivative that can be conceptually synthesized from the this compound scaffold.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 1 | IRAK-4 | Kinase Assay | 70.0 ± 10.5 | [1] |

Table 1: In vitro activity of an IRAK-4 inhibitor conceptually derived from this compound.

Experimental Protocols

The versatile reactivity of this compound allows for a range of chemical transformations to build complex molecular scaffolds. Below are detailed protocols for key cross-coupling reactions that are fundamental to the derivatization of this building block.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methyl-4-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[2][3][4][5]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous and degassed

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.

-

Add anhydrous, degassed toluene to the tube.

-

Add the amine, followed by this compound.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with the organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-methyl-4-(trifluoromethyl)pyridin-2-amine.

Signaling Pathway and Experimental Workflow Visualization

To visualize the biological context and experimental utility of this compound derivatives, the following diagrams are provided in DOT language for Graphviz.

IRAK-4 Signaling Pathway

This diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling cascade, which ultimately leads to the activation of NF-κB.

Caption: IRAK-4 signaling pathway leading to NF-κB activation.

Synthetic Workflow for Derivatization

This diagram outlines a typical experimental workflow for the synthesis of diverse compound libraries starting from this compound.

Caption: General synthetic workflow for library generation.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for the efficient synthesis of complex molecular architectures, particularly for the development of kinase inhibitors targeting critical signaling pathways, such as the IRAK-4 cascade. The protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this promising scaffold in the pursuit of novel therapeutics. The continued application of this and similar trifluoromethylated pyridine derivatives is expected to yield a new generation of potent and selective drug candidates.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine has emerged as a versatile and valuable reagent, particularly in the fields of medicinal chemistry and agrochemical development. Its unique trifluoromethylpyridine scaffold, combined with the reactive bromine handle, offers a gateway to a diverse array of molecular targets. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of bioactive molecules.

Physicochemical Properties and Data

This compound is a solid at room temperature, characterized by its distinct trifluoromethyl and methyl substituted pyridine ring. These substitutions significantly influence the electronic properties of the pyridine core, impacting its reactivity and the biological activity of its derivatives.

| Property | Value | Reference |

| CAS Number | 451459-17-9 | |

| Molecular Formula | C₇H₅BrF₃N | |

| Molecular Weight | 240.02 g/mol | |

| Appearance | Solid | |

| Boiling Point | 202.8±35.0 °C (Predicted) | |

| Density | 1.614±0.06 g/cm³ (Predicted) |

Synthesis of the Building Block

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Method 1: Bromination of 6-methyl-4-(trifluoromethyl)pyridine

A common and direct approach involves the electrophilic bromination of the parent heterocycle, 6-methyl-4-(trifluoromethyl)pyridine. This method typically utilizes a brominating agent under controlled conditions to achieve regioselective installation of the bromine atom at the 2-position.

Experimental Protocol: Bromination

-

Materials: 6-methyl-4-(trifluoromethyl)pyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.

-

Procedure: A solution of 6-methyl-4-(trifluoromethyl)pyridine and N-Bromosuccinimide in carbon tetrachloride is treated with a catalytic amount of benzoyl peroxide. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Method 2: From 2,6-Lutidine

An alternative synthesis starts from the more readily available 2,6-lutidine. This multi-step process involves trifluoromethylation followed by bromination.

Experimental Workflow: Synthesis from 2,6-Lutidine

An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. While the exact initial synthesis is not publicly documented in a singular seminal publication, this guide consolidates information from analogous reactions, supplier data, and its use in recent patent literature to offer a thorough understanding of this important heterocyclic compound.

Introduction

This compound, identified by the CAS Number 451459-17-9, is a halogenated and trifluoromethylated pyridine derivative.[1][2][3][4] Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, positioning it as a crucial component in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2]

The trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of molecules, making it a desirable feature in the design of modern therapeutic agents and crop protection chemicals. The bromine atom serves as a versatile handle for cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse molecular libraries for drug discovery and optimization.

While a specific, publicly available seminal paper detailing the initial discovery and synthesis of this compound has not been identified through extensive searches, its emergence and availability through chemical suppliers suggest its synthesis is based on established methodologies for preparing substituted trifluoromethylpyridines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 451459-17-9 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [1][2] |

| Boiling Point | 202.8±35.0 °C (Predicted) | [5] |

| Density | 1.614±0.06 g/cm³ (Predicted) | [5] |

| InChI Key | OMOUYBVNDMGYGB-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC(=N1)Br)C(F)(F)F | [2] |

Historical Context and Discovery

The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, adapting a method used for the synthesis of benzotrifluoride.[6] This involved the chlorination and subsequent fluorination of picoline.[6] Over the decades, the demand for various trifluoromethylpyridine (TFMP) isomers has grown significantly, driven by their incorporation into a wide range of agrochemicals and pharmaceuticals.[6]

Synthetic Methodologies

The synthesis of this compound can be approached through several established routes for the preparation of analogous compounds. The primary strategies involve either the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring or the construction of the pyridine ring with the trifluoromethyl group already in place.

General Synthetic Pathways for Trifluoromethylpyridines

Three main methods are generally employed for the synthesis of trifluoromethylpyridine derivatives:[6]

-

Chlorine/Fluorine Exchange: This classic approach involves the exhaustive chlorination of a methyl group on the pyridine ring to form a trichloromethyl group, followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride or antimony trifluoride to yield the trifluoromethyl group.[6]

-

Pyridine Ring Construction: This method utilizes a building block that already contains a trifluoromethyl group to construct the pyridine ring through cyclization reactions.

-

Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.

Plausible Synthesis of this compound

Based on analogous preparations of substituted trifluoromethylpyridines, a likely synthetic route to this compound would start from a suitable pyridine precursor. A potential logical workflow is depicted below.

Caption: Plausible multi-step synthesis of the target compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

Step 1: Nitration of 2,6-Lutidine-N-oxide

-

Materials: 2,6-Lutidine-N-oxide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: To a cooled solution of 2,6-lutidine-N-oxide in concentrated sulfuric acid, fuming nitric acid is added dropwise while maintaining a low temperature. The reaction mixture is then carefully heated and stirred for several hours. After completion, the mixture is poured onto ice and neutralized to precipitate the product, 2,6-dimethyl-4-nitropyridine-N-oxide.

Step 2: Deoxygenation and Reduction

-

Materials: 2,6-Dimethyl-4-nitropyridine-N-oxide, phosphorus trichloride, hydrogen gas, palladium on carbon (Pd/C) catalyst.

-

Procedure: The N-oxide is first deoxygenated using a reagent like phosphorus trichloride. The resulting 2,6-dimethyl-4-nitropyridine is then subjected to catalytic hydrogenation using H₂ gas and a Pd/C catalyst to reduce the nitro group to an amino group, yielding 4-amino-2,6-dimethylpyridine.

Step 3: Sandmeyer-type Trifluoromethylation

-

Materials: 4-Amino-2,6-dimethylpyridine, sodium nitrite, a suitable trifluoromethyl source (e.g., trifluoromethyl iodide with a copper catalyst or via a Balz-Schiemann-type reaction with HF-pyridine).

-

Procedure: The amino group is converted to a diazonium salt using sodium nitrite in a strong acid. This is followed by reaction with a trifluoromethylating agent to introduce the CF₃ group at the 4-position, affording 2,6-dimethyl-4-(trifluoromethyl)pyridine.

Step 4: Bromination

-

Materials: 2,6-Dimethyl-4-(trifluoromethyl)pyridine, N-bromosuccinimide (NBS) or bromine, a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Procedure: A selective radical bromination of one of the methyl groups is carried out using NBS or bromine in the presence of a radical initiator under reflux in a suitable solvent like carbon tetrachloride. This would yield 2-(bromomethyl)-6-methyl-4-(trifluoromethyl)pyridine. Subsequent transformation or an alternative direct bromination of the pyridine ring (if conditions allow for regioselectivity) would be necessary to obtain the final product. A more direct route would involve the bromination of a suitable precursor where the 2-position is activated for electrophilic substitution.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is highlighted in recent patent literature, where it is used as a starting material for the synthesis of heterocyclic compounds for the treatment of cancer. This underscores its importance in the development of novel therapeutic agents.

The logical progression of its use in synthetic chemistry can be visualized as follows:

Caption: Synthetic utility of the title compound.

Conclusion

This compound is a significant building block in modern organic synthesis, particularly for the development of new pharmaceuticals. While its specific discovery and initial synthesis are not well-documented in a single primary source, its preparation can be inferred from established synthetic methodologies for trifluoromethylpyridines. The increasing appearance of this compound in patent literature points to its growing importance in the creation of complex, high-value molecules. This guide provides a consolidated resource for researchers and professionals working with this versatile compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy this compound | 451459-17-9 [smolecule.com]

- 3. 451459-17-9|this compound|BLD Pharm [bldpharm.com]

- 4. 2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE | 451459-17-9 [chemicalbook.com]

- 5. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of novel pyridine-based compounds in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group can present unique challenges, and the following protocols and data are intended to serve as a detailed starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the boronic acid derivative to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the active catalyst. The electron-deficient nature of the pyridine ring in this compound can make the oxidative addition step more facile, but may slow down the transmetalation step. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful transformation.

Data Presentation: Recommended Reaction Conditions

Quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature. However, based on successful couplings of structurally similar electron-deficient pyridines, a range of conditions can be proposed. The following tables summarize common catalysts, bases, and solvents that have proven effective for related substrates. Researchers should consider these as a starting point for optimization.

Table 1: Recommended Palladium Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-5 | Often effective for electron-deficient substrates. |

| Pd₂(dba)₃ | XPhos | 1-3 | Bulky, electron-rich ligand that can promote reductive elimination. |

| Pd(PPh₃)₄ | - | 2-5 | A common, versatile catalyst, though may be less effective for challenging substrates. |

| PdCl₂(dppf) | - | 2-5 | Often used for a broad range of Suzuki couplings. |

Table 2: Recommended Bases

| Base | Equivalents | Strength | Notes |

| K₂CO₃ | 2-3 | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures. |

| K₃PO₄ | 2-3 | Strong | A strong base that can be very effective, particularly for less reactive substrates. |